

Guide 1: **Zephyr®** Endobronchial Valve vs. Standard of Care for Severe Emphysema

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Compound of Interest

Compound Name: Zeph

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This guide provides a comparative analysis of the **Zephyr®** Endobronchial Valve treatment versus the standard of care for patients with severe emphysema, with a focus on efficacy data from the LIBERATE clinical trial.

Overview of Zephyr® Endobronchial Valve

The **Zephyr®** Endobronchial Valve is a minimally invasive medical device designed for patients with severe emphysema, a form of chronic obstructive pulmonary disease (COPD).[1] Emphysema leads to hyperinflation of the lungs, where air becomes trapped in the damaged portions, making it difficult to breathe.[2] The **Zephyr** valves are small, one-way valves placed in the airways leading to the most diseased parts of the lungs during a bronchoscopic procedure.[1][2] These valves block inspired air from entering the damaged lobe while allowing trapped air and fluids to escape.[3][4] This process, known as bronchoscopic lung volume reduction, is intended to reduce hyperinflation, allowing healthier parts of the lung to function more efficiently and relieving pressure on the diaphragm.[2][4][5]

Efficacy Data: Zephyr® Valve vs. Standard of Care (LIBERATE Trial)

The LIBERATE study was a multicenter, randomized controlled trial that evaluated the effectiveness and safety of the **Zephyr** Endobronchial Valve in patients with severe emphysema and little to no collateral ventilation.[5][6]

Efficacy Endpoint (at 12 months)	Zephyr® Valve Group	Standard of Care Group	Between-Group Difference	p-value
Primary Outcome				
% of patients with $\geq 15\%$ improvement in FEV ₁	47.7%	16.8%	31.0%	<0.001
Secondary Outcomes (Absolute Change from Baseline)				
Forced Expiratory Volume in 1 second (FEV ₁)	+0.106 L	<0.001		
6-Minute Walk Distance (6MWD)	+39.31 m	0.002		
St. George's Respiratory Questionnaire (SGRQ) Score	-7.05 points	0.004		

FEV₁: Forced Expiratory Volume in 1 second, a measure of lung function. 6MWD: A measure of exercise capacity. SGRQ: A questionnaire to assess health-related quality of life; lower scores indicate better health.

Experimental Protocol: LIBERATE Clinical Trial

Objective: To evaluate the effectiveness and safety of **Zephyr** Endobronchial Valves in patients with heterogeneous emphysema and little to no collateral ventilation in the treated lobe over a 12-month period.[\[5\]](#)

Study Design:

- A multicenter, prospective, randomized controlled trial.[\[5\]](#)[\[6\]](#)
- Patients were randomized in a 2:1 ratio to receive either the **Zephyr** Valve treatment plus standard of care or standard of care alone.[\[5\]](#)[\[6\]](#)
- The study was conducted at 24 sites.[\[6\]](#)

Inclusion Criteria:

- Patients with severe heterogeneous emphysema.
- Forced Expiratory Volume in 1 second (FEV₁) between 15% and 45% of the predicted value.[\[3\]](#)
- Confirmation of little to no collateral ventilation in the target lobe, as assessed by the Chartis® Pulmonary Assessment System.[\[3\]](#)
- Non-smokers for at least 4 months prior to screening.[\[3\]](#)

Procedure:

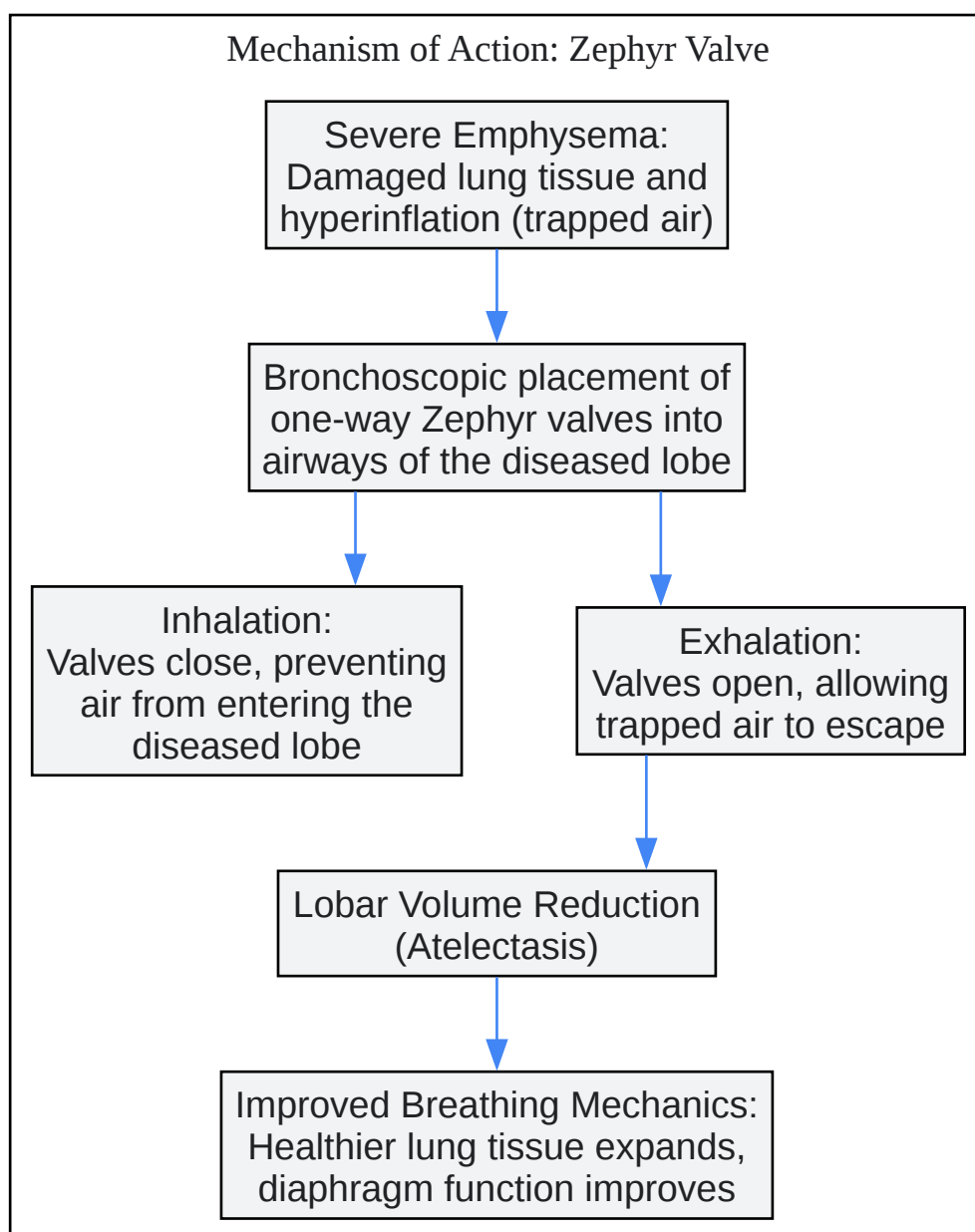
- The **Zephyr** Valve group underwent a bronchoscopic procedure to place the valves in the airways of the target lung lobe to achieve complete occlusion.[\[3\]](#)
- The number of valves placed varied depending on the patient's airway anatomy, with an average of four valves used.[\[1\]](#)
- Both groups continued to receive optimal medical management for their condition, which constitutes the standard of care.[\[6\]](#)

Endpoints:

- Primary Endpoint: The proportion of patients with a post-bronchodilator FEV₁ improvement of 15% or more from baseline at 12 months.[\[5\]](#)
- Secondary Endpoints: Absolute changes from baseline in post-bronchodilator FEV₁, 6-minute walk distance, and St. George's Respiratory Questionnaire scores at 12 months.[\[5\]](#)

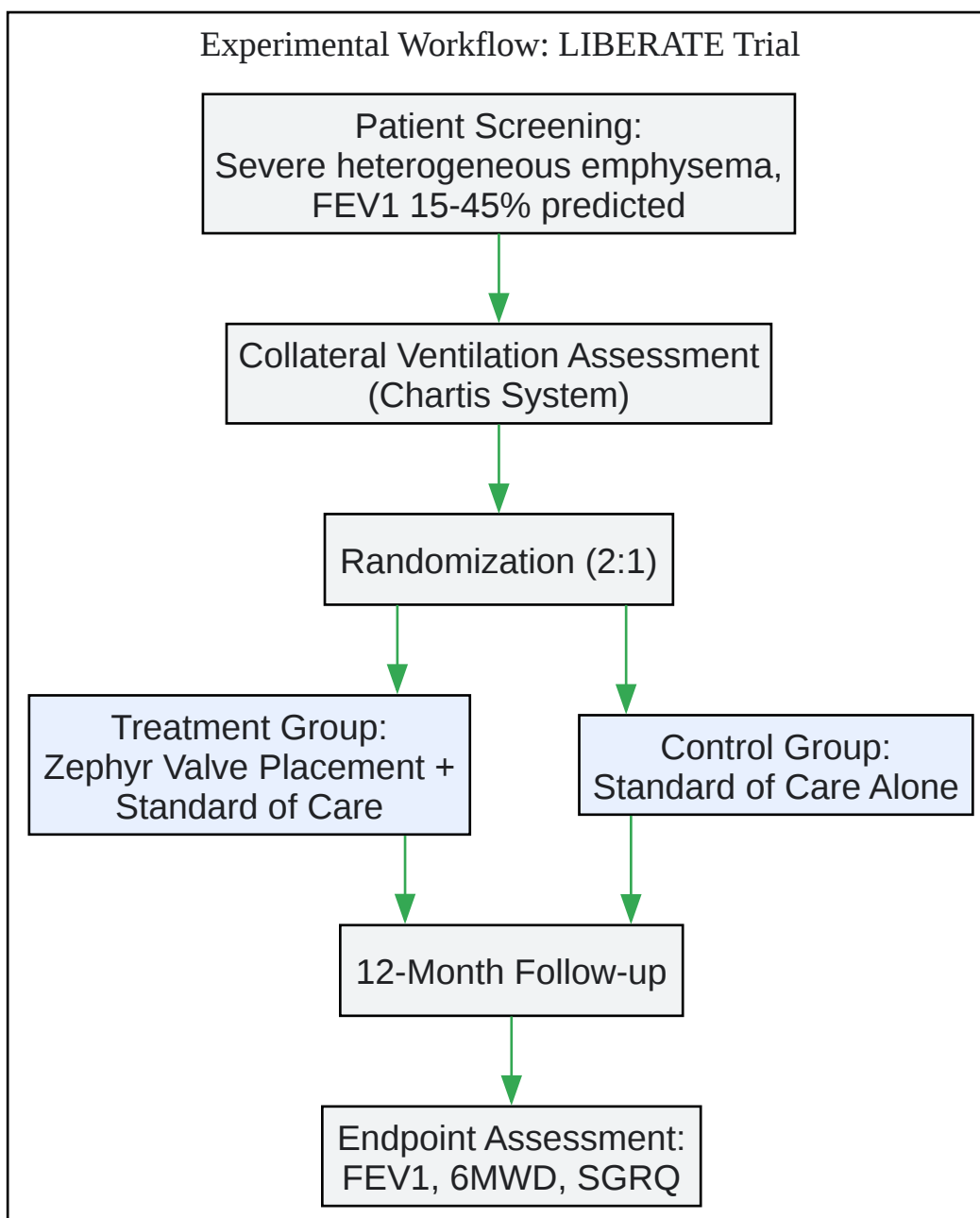
Safety: The most common serious adverse event in the treatment group was pneumothorax.[\[5\]](#)

Visualizations: Zephyr® Valve Mechanism and Trial Workflow



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Caption: Mechanism of the **Zephyr** Endobronchial Valve.



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Caption: Workflow of the LIBERATE clinical trial.

Guide 2: Zepbound® (tirzepatide) vs. Semaglutide for Chronic Weight Management

This guide compares the efficacy and mechanisms of Zepbound® (tirzepatide) and a key competitor, semaglutide (marketed as Wegovy for weight management), for the treatment of obesity and overweight.

Overview of Zepbound® (tirzepatide) and Semaglutide

Zepbound® (tirzepatide) is a once-weekly injectable medication approved for chronic weight management in adults with obesity or those who are overweight with at least one weight-related comorbidity.^[7] Its mechanism of action is unique as it is a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.^{[8][9]} By mimicking the actions of these two natural incretin hormones, tirzepatide helps regulate appetite, slow digestion, and improve insulin sensitivity, leading to reduced food intake and weight loss.^{[8][10]}

Semaglutide is also a once-weekly injectable medication used for chronic weight management. It functions as a GLP-1 receptor agonist only.^[11] By activating GLP-1 receptors, semaglutide suppresses appetite and reduces hunger, contributing to weight loss.^[11] The dual action of tirzepatide, targeting both GIP and GLP-1 pathways, is thought to contribute to its greater efficacy in weight reduction compared to selective GLP-1 agonists like semaglutide.^{[11][12]}

Comparative Efficacy Data: Zepbound® vs. Semaglutide (SURMOUNT-5 Trial)

The SURMOUNT-5 trial was a head-to-head study comparing the efficacy of tirzepatide and semaglutide for weight loss in adults with obesity or overweight.

Efficacy Endpoint (at 72 weeks)	Zepbound® (tirzepatide)	Semaglutide
Average Weight Loss (lbs)	50.3 lbs	33.1 lbs
Average Percentage Weight Loss	20.2%	13.7%
Waist Circumference Reduction	7.2 inches	5.1 inches
% of Patients with ≥25% Weight Loss	32%	16%

Data from the SURMOUNT-5 phase 3b study as reported in May 2025.[\[9\]](#)[\[12\]](#)

Experimental Protocols: SURMOUNT-1 (Tirzepatide) and STEP 1 (Semaglutide)

SURMOUNT-1 Trial Protocol (Tirzepatide)

Objective: To assess the efficacy and safety of once-weekly tirzepatide for weight management in adults with obesity or overweight, without diabetes.[\[13\]](#)[\[14\]](#)

Study Design:

- A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[\[13\]](#)[\[15\]](#)
- Conducted at 119 sites across nine countries.[\[13\]](#)
- Participants were randomized in a 1:1:1:1 ratio to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or a placebo, for 72 weeks.[\[13\]](#)[\[14\]](#)
- All participants also received lifestyle intervention counseling.[\[13\]](#)

Inclusion Criteria:

- Age ≥18 years.[\[13\]](#)

- Body Mass Index (BMI) of ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related complication (e.g., hypertension, dyslipidemia).[13][15]
- Exclusion of patients with diabetes.[13][14]

Procedure:

- Tirzepatide was administered via subcutaneous injection once weekly.
- The dose was initiated at 2.5 mg and escalated by 2.5 mg every four weeks until the assigned maintenance dose was reached.[13][15]

Endpoints:

- Co-Primary Endpoints: The percentage change in body weight from baseline to 72 weeks, and the proportion of participants achieving a weight reduction of at least 5% at 72 weeks. [13]

STEP 1 Trial Protocol (Semaglutide)

Objective: To evaluate the efficacy and safety of once-weekly semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity, without diabetes.[16]

Study Design:

- A randomized, double-blind, placebo-controlled trial conducted at 129 sites in 16 countries. [16]
- 1961 participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or a placebo for 68 weeks, in addition to lifestyle intervention.[16]

Inclusion Criteria:

- Age ≥ 18 years.[17]
- BMI ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related comorbidity.[16][17]

- Exclusion of patients with diabetes.[16]

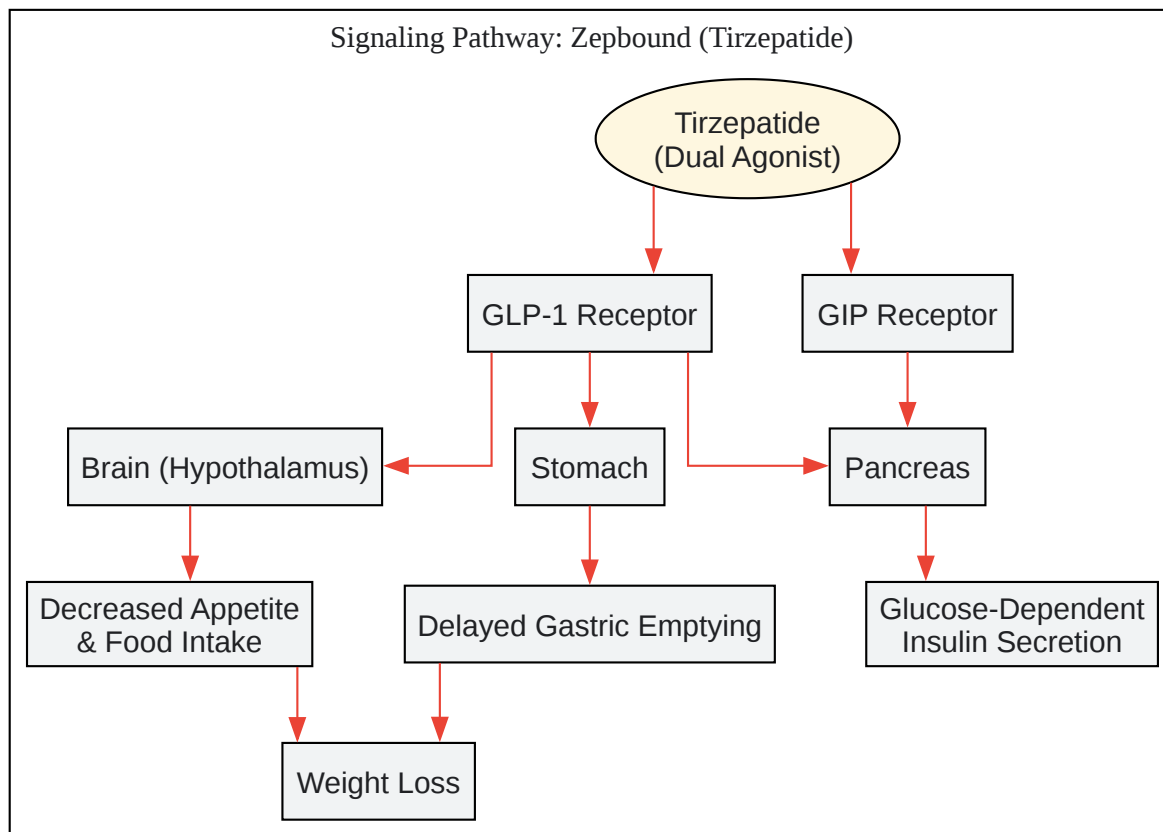
Procedure:

- Semaglutide was administered subcutaneously once weekly, with a dose escalation over 16 weeks to the 2.4 mg maintenance dose.[17][18]

Endpoints:

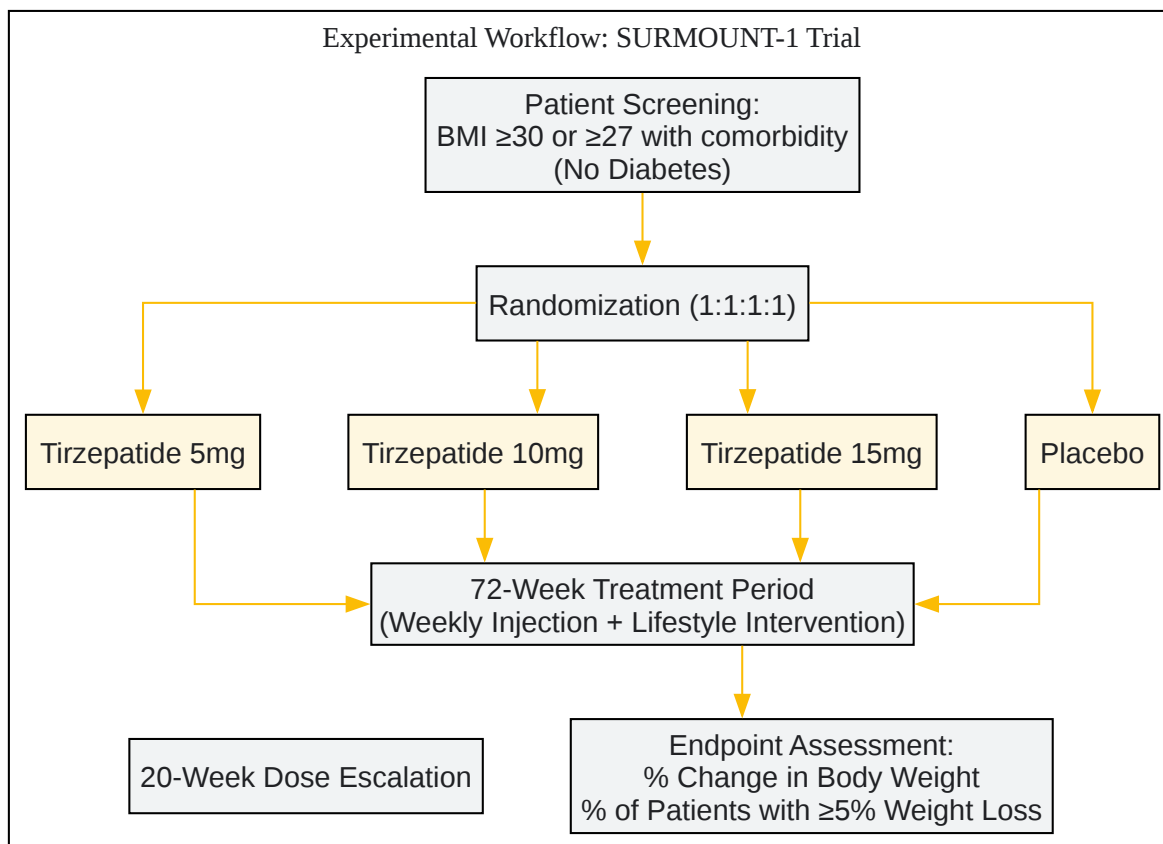
- Co-Primary Endpoints: The percentage change in body weight and the proportion of participants achieving a weight reduction of at least 5% at 68 weeks.[16]

Visualizations: Zepbound® Signaling Pathway and Trial Workflow



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Caption: Dual-agonist signaling pathway of Zepbound®.



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Caption: Workflow of the SURMOUNT-1 clinical trial.

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